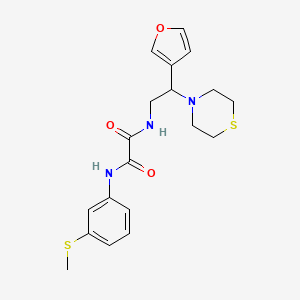
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiomorpholine moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan-3-yl intermediate: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the thiomorpholine moiety: This step involves the reaction of the furan-3-yl intermediate with thiomorpholine under nucleophilic substitution conditions.
Formation of the oxalamide linkage: The final step involves the reaction of the thiomorpholinoethyl intermediate with 3-(methylthio)phenyl isocyanate to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and thiomorpholine moiety can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the oxalamide linkage may yield corresponding amine derivatives.
Scientific Research Applications
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, leading to modulation of their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(furan-3-yl)-2-piperidinoethyl)-N2-(3-(methylthio)phenyl)oxalamide: Similar structure but with a piperidine moiety instead of thiomorpholine.
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)urea: Similar structure but with a urea linkage instead of oxalamide.
Uniqueness
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to its combination of a furan ring, thiomorpholine moiety, and oxalamide linkage. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-26-16-4-2-3-15(11-16)21-19(24)18(23)20-12-17(14-5-8-25-13-14)22-6-9-27-10-7-22/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESVVPWPDGTIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
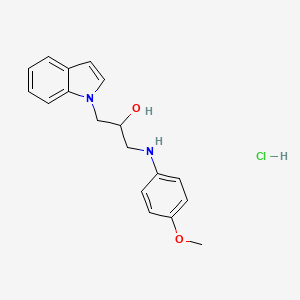
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2428888.png)
![3-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2428889.png)
![[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2428890.png)
![methyl 9-{[(2-chlorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate](/img/structure/B2428891.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)-2-oxopyrrolidine](/img/structure/B2428893.png)
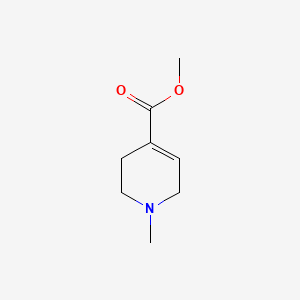
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2428897.png)
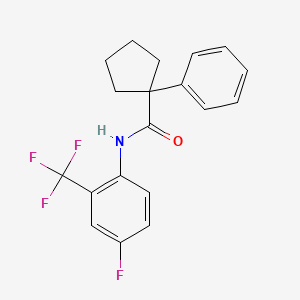
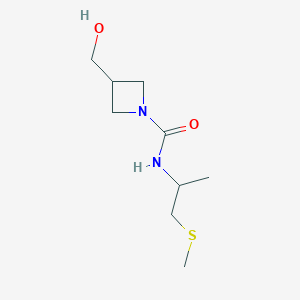
![1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide](/img/structure/B2428901.png)
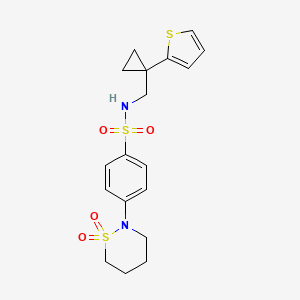
![1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2428905.png)
![4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428906.png)
